

Application Notes and Protocols for Sensory Panel Testing of Rebaudioside E

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Compound of Interest

Compound Name: Stevioside E

Cat. No.: B2950371

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Introduction

Rebaudioside E (often referred to as Reb E) is a minor steviol glycoside found in the leaves of the *Stevia rebaudiana* Bertoni plant. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. While major steviol glycosides such as Stevioside and Rebaudioside A have been extensively studied, data on the specific sensory attributes of minor glycosides like Rebaudioside E are less abundant in publicly available literature. These application notes provide a framework for conducting sensory panel testing of Rebaudioside E, drawing upon established protocols for other steviol glycosides and high-intensity sweeteners.

The primary objectives of sensory panel testing for Rebaudioside E in research, food product development, and drug formulation are to characterize its taste profile, including sweetness intensity, temporal profile, and any off-tastes such as bitterness, licorice, or metallic notes. In pharmaceutical applications, Rebaudioside E can be evaluated for its efficacy in masking the bitter taste of active pharmaceutical ingredients (APIs).

Sensory Profile of Steviol Glycosides: A Comparative Overview

To understand the potential sensory characteristics of Rebaudioside E, it is useful to compare it with other steviol glycosides. Generally, the structure of a steviol glycoside, particularly the

number and arrangement of glucose units, influences its taste profile. Increased glycosylation, especially at the C-19 position, tends to correlate with a cleaner, more sugar-like taste and reduced bitterness.[1]

Steviol Glycoside	Sweetness Potency (vs. Sucrose)	Key Sensory Attributes
Stevioside	250-300x[2]	Prominent bitter and licorice-like aftertaste.[3]
Rebaudioside A	250-450x[2]	Less bitter than Stevioside, but can still have a noticeable off-taste at higher concentrations. [3]
Rebaudioside D	250-450x[2]	Significantly less bitter than Rebaudioside A with a cleaner taste profile.[3][4]
Rebaudioside M	200-350x[5]	Considered to have a very clean, sugar-like taste with minimal bitterness.[5][6]
Rebaudioside E	150-300x[2]	Limited specific data available. As a minor glycoside, its taste profile is an area for further research.

Detailed Experimental Protocols

The following are detailed protocols for conducting sensory panel testing of Rebaudioside E. These are generalized protocols that should be adapted based on the specific research questions and application.

Panelist Selection and Training

- **Recruitment:** Recruit 10-15 individuals with prior experience in sensory evaluation of sweeteners. Panelists should be non-smokers and have no known taste or smell disorders.

- Screening: Screen panelists for their ability to detect and scale the four basic tastes (sweet, sour, salty, bitter) using standard solutions of sucrose, citric acid, sodium chloride, and caffeine.
- Training: Train panelists on the specific sensory attributes relevant to high-intensity sweeteners, including:
 - Sweetness: Onset, peak intensity, and linger.
 - Bitterness: Onset, intensity, and linger.
 - Off-tastes: Licorice, metallic, astringent.
 - Temporal Profile: How the taste sensations evolve over time.
 - Use reference standards for each attribute (e.g., sucrose for sweetness, caffeine for bitterness, licorice extract for licorice).

Sample Preparation

- Solvent: Use purified, deionized, and carbon-filtered water to minimize any background taste.
- Concentration: Prepare solutions of Rebaudioside E at various concentrations to determine its dose-response curve for sweetness and bitterness. Concentrations should be determined based on its expected sweetness potency relative to sucrose. For example, to match the sweetness of a 5% sucrose solution (assuming Reb E is 200x sweeter), the concentration would be 0.025% (250 ppm).
- Reference Standards:
 - Sweetness: Prepare a range of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v) to be used as anchors for sweetness intensity scaling.
 - Bitterness: Prepare a range of caffeine solutions (e.g., 0.02%, 0.04%, 0.06% w/v) to be used as anchors for bitterness intensity scaling.

- pH Control: Buffer solutions to a neutral pH (around 7.0) unless the effect of pH is a variable being studied.
- Temperature: Serve all samples at a standardized room temperature (e.g., 22-24°C).

Sensory Evaluation Methods

This method is used to obtain a complete sensory profile of Rebaudioside E.

- Procedure:
 - Present panelists with the prepared samples of Rebaudioside E and the reference standards in a randomized and blind manner.
 - Ask panelists to rate the intensity of each sensory attribute (sweetness, bitterness, licorice, etc.) on a structured scale (e.g., a 15-cm line scale anchored with "not at all" to "extremely").
 - Include a "palate cleansing" step between samples, which involves rinsing with purified water and waiting for a set period (e.g., 2 minutes) to minimize carry-over effects.
- Data Analysis: Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between samples.

This method is used to evaluate the temporal profile of sweetness and bitterness.

- Procedure:
 - Provide panelists with a single sample of Rebaudioside E.
 - Instruct them to start a timer upon tasting the sample and continuously rate the intensity of a specific attribute (e.g., sweetness) over a set period (e.g., 2-3 minutes) using a joystick or a moving slider on a computer screen.
 - Repeat the procedure for other key attributes like bitterness.
- Data Analysis: Generate time-intensity curves and analyze parameters such as maximum intensity (I_{max}), time to maximum intensity (T_{max}), and duration.

This protocol is designed to assess the effectiveness of Rebaudioside E in masking the bitterness of an Active Pharmaceutical Ingredient (API).

- Samples:
 - A solution of the bitter API at a relevant concentration.
 - A solution of Rebaudioside E.
 - A solution containing both the bitter API and Rebaudioside E.
 - A control solution (e.g., water).
- Procedure:
 - Present the samples to the trained panel in a randomized and blind fashion.
 - Ask panelists to rate the perceived bitterness of each sample using a labeled magnitude scale or a visual analog scale.
- Data Analysis: Compare the bitterness ratings of the API solution with and without Rebaudioside E to determine the percentage of bitterness reduction.

Data Presentation

Quantitative data from sensory panel testing should be summarized in clear and structured tables for easy comparison.

Table 1: Sweetness and Bitterness Intensity of Rebaudioside E at Different Sucrose Equivalency (SE) Levels (Hypothetical Data)

Sucrose Equivalency (SE)	Rebaudioside E Conc. (ppm)	Mean Sweetness Intensity (on 15-cm scale)	Mean Bitterness Intensity (on 15-cm scale)
2%	100	3.5	0.5
5%	250	7.8	1.2
8%	400	11.2	2.5
10%	500	13.5	3.8

Table 2: Temporal Profile of Sweetness for 5% Sucrose Equivalent Solutions of Steviol Glycosides (Hypothetical Data for Reb E)

Sweetener	Max Intensity (Imax)	Time to Max (Tmax) (sec)	Duration (sec)
Sucrose	8.0	5	45
Rebaudioside A	7.5	8	90
Rebaudioside D	7.8	7	80
Rebaudioside M	7.9	6	70
Rebaudioside E	7.6	9	95

Visualizations

Signaling Pathway for Sweet and Bitter Taste of Steviol Glycosides

The perception of the sweet and bitter tastes of steviol glycosides is initiated by their interaction with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. Sweet taste is mediated by the T1R2/T1R3 receptor, while the bitter off-taste is primarily detected by the hTAS2R4 and hTAS2R14 bitter taste receptors.[3][7]

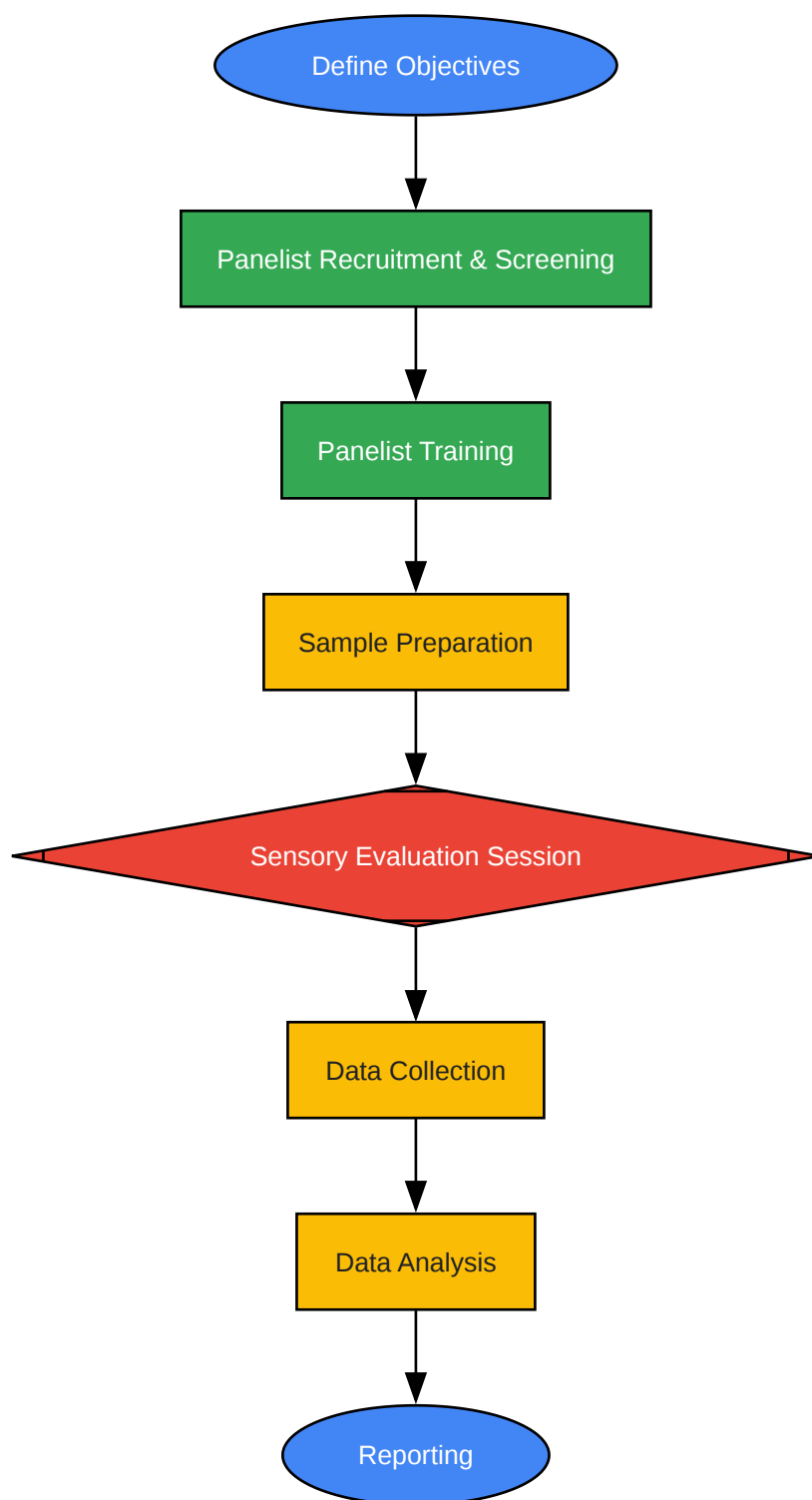


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Caption: Taste signaling pathway for steviol glycosides.

Experimental Workflow for Sensory Evaluation

The following diagram outlines the general workflow for conducting a sensory evaluation of Rebaudioside E.



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Caption: General workflow for sensory evaluation.

Conclusion

While specific sensory data for Rebaudioside E is limited, the protocols and comparative data presented here provide a robust framework for its evaluation. By adapting established methodologies for high-intensity sweeteners, researchers and developers can effectively characterize the taste profile of Rebaudioside E and assess its potential applications in food, beverage, and pharmaceutical formulations. Further research is encouraged to build a more comprehensive sensory profile of this and other minor steviol glycosides.

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